![molecular formula C16H17NO2S2 B5884123 N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide CAS No. 6130-66-1](/img/structure/B5884123.png)
N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide
Overview
Description
N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This makes it a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain in mitochondria. This results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to the loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One advantage of using MPTP in lab experiments is that it closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. However, one limitation is that MPTP-induced neurotoxicity is irreversible, making it difficult to study the effects of potential treatments for Parkinson's disease.
Future Directions
Future research on MPTP could focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. Additionally, MPTP could be used to study the role of mitochondrial dysfunction in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
MPTP is synthesized by reacting 4-methylthiobenzaldehyde with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.
Scientific Research Applications
MPTP has been widely used in scientific research to model Parkinson's disease and study the mechanisms underlying the disease. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. MPTP has also been used to study the role of mitochondrial dysfunction in neurodegenerative disorders.
properties
IUPAC Name |
(NE)-N-[(4-methylsulfanylphenyl)methylidene]-2-phenylethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-20-16-9-7-15(8-10-16)13-17-21(18,19)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOALVNISVNLU-GHRIWEEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430579 | |
Record name | MolPort-000-652-461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-phenylethanesulfonamide | |
CAS RN |
6130-66-1 | |
Record name | MolPort-000-652-461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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